2-Pentenenitrile

Descripción

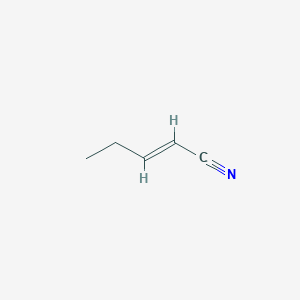

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

13284-42-9 |

|---|---|

Fórmula molecular |

C5H7N |

Peso molecular |

81.12 g/mol |

Nombre IUPAC |

pent-2-enenitrile |

InChI |

InChI=1S/C5H7N/c1-2-3-4-5-6/h3-4H,2H2,1H3 |

Clave InChI |

ISBHMJZRKAFTGE-UHFFFAOYSA-N |

SMILES |

CCC=CC#N |

SMILES isomérico |

CC/C=C/C#N |

SMILES canónico |

CCC=CC#N |

Punto de ebullición |

234 °F at 760 mm Hg (NTP, 1992) |

Densidad |

0.82 at 39 °F (NTP, 1992) |

Punto de inflamación |

73.8 °F (NTP, 1992) |

Otros números CAS |

13284-42-9 26294-98-4 25899-50-7 |

Descripción física |

2-pentenenitrile is a clear yellow liquid. (NTP, 1992) Liquid |

Pictogramas |

Flammable; Acute Toxic |

Solubilidad |

5 to 10 mg/mL at 66° F (NTP, 1992) |

Sinónimos |

2-pentenenitrile 2-pentenenitrile, (E)-isomer 2-pentenenitrile, (Z)-isome |

Presión de vapor |

6 mm Hg at 77 °F ; 110 mm Hg at 122° F; 134 mm Hg at 158° F (NTP, 1992) |

Origen del producto |

United States |

Advanced Synthetic Methodologies and Preparation Routes

Direct Synthesis of 2-Pentenenitrile

The direct synthesis of this compound can be achieved through several key reaction types, including dehydration and nucleophilic substitution.

Dehydration Reactions

Dehydration reactions are a common method for synthesizing nitriles. This process involves the removal of a water molecule from a precursor compound.

One of the established routes for the synthesis of this compound is through the dehydration of 2-pentenamide. This reaction is typically facilitated by a dehydrating agent. For instance, a solid mixture of the amide and a dehydrating agent like phosphorus(V) oxide (P4O10) can be heated, leading to the removal of a water molecule from the amide group to form the nitrile group (-CN). The resulting liquid nitrile is then collected via simple distillation.

In some cases, this dehydration can occur as part of a tandem reaction. For example, in weakly acidic conditions, palladium-catalyzed reactions of pentenamides can lead to the formation of cyanoacids through an intramolecular tandem de-hydrating hydroxycarbonylation reaction.

A study involving the heating of trans-3-pentenamide with a palladium bromide catalyst in deuterated acetonitrile (B52724) showed the formation of 3-pentenenitrile (B94367), alongside isomerization to other pentenamide forms, including 2-pentenamide.

| Precursor | Reagent/Catalyst | Product | Reference |

| 2-Pentenamide | Phosphorus(V) oxide (P4O10) | This compound | |

| trans-3-Pentenamide | PdBr2 in acetonitrile-d3 | 3-Pentenenitrile, 2-Pentenamide |

Another synthetic pathway to this compound involves the dehydration of 2-cyanoalkanols. This method is a recognized route for producing nitriles. Aldehydes and ketones can undergo an addition reaction with hydrogen cyanide to form hydroxynitriles, which were previously known as cyanohydrins. These hydroxynitriles can then be dehydrated to yield unsaturated nitriles.

From 2-Pentenamide Precursors

Nucleophilic Substitution Reactions

Nucleophilic substitution provides a versatile method for the synthesis of nitriles, including this compound.

A common and effective method for synthesizing nitriles is the reaction of alkyl halides with a cyanide source, such as sodium or potassium cyanide. This reaction proceeds via a nucleophilic substitution mechanism, where the halogen atom in the alkyl halide is replaced by a cyano group (-CN).

The reaction is typically carried out by heating the alkyl halide under reflux with a solution of sodium or potassium cyanide in ethanol. The use of an ethanolic solvent is crucial, as the presence of water can lead to the formation of alcohols as a byproduct. For primary alkyl halides, the reaction generally follows an SN2 mechanism. However, with tertiary alkyl halides, elimination reactions (E2) are more likely to occur, leading to the formation of alkenes instead of the desired nitrile.

This method is particularly useful for extending the carbon chain of a molecule by one carbon atom.

Knoevenagel Condensation Approaches for 2,3-Diaryl-2-pentenenitriles

The Knoevenagel condensation is a powerful tool for forming carbon-carbon bonds and can be employed in the synthesis of more complex nitrile structures, such as 2,3-diaryl-2-pentenenitriles. This reaction involves the nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by a dehydration step.

In the synthesis of 2,3-diaryl-2-pentenenitriles, an appropriate arylacetonitrile is condensed with an aryl ethyl ketone. The reaction can be catalyzed by bases such as sodamide in an aromatic solvent like toluene (B28343) or xylene, or sodium methoxide (B1231860) in methanol. This process can yield both cis- and trans-isomers of the 2,3-diaryl-2-pentenenitrile product. The Knoevenagel condensation is a modification of the aldol (B89426) condensation and is effective even with weakly basic catalysts when the active hydrogen component contains strong electron-withdrawing groups.

A study by Kurt Rorig detailed the preparation of 2,3-diphenyl-2-pentenenitrile, 2-phenyl-3-(p-methoxyphenyl)-2-pentenenitrile, and 2,3-bis-(p-methoxyphenyl)-2-pentenenitrile using this condensation method.

| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Reference |

| Arylacetonitrile | Aryl ethyl ketone | Sodamide or Sodium methoxide | 2,3-Diaryl-2-pentenenitrile | |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine (B6355638) | Product of Knoevenagel condensation | |

| Aromatic aldehydes | Ethyl cyanoacetate | Diisopropylethylammonium acetate | Cyanoacrylates |

Catalytic Synthesis from Lactones and Ammonia (B1221849)

The synthesis of unsaturated nitriles, including pentenenitriles, can be achieved through the reaction of lactones with ammonia in the presence of a heterogeneous base catalyst. This method presents an alternative to the more common industrial production via the hydrocyanation of butadiene. While the reaction of lactones and ammonia typically yields lactams or hydroxynitriles, the use of specific catalysts can direct the reaction towards the formation of unsaturated nitriles.

For instance, the reaction of γ-valerolactone with ammonia over a heterogeneous base catalyst can produce a mixture of pentenenitrile isomers. Research has shown that acid-activated alumina (B75360) catalysts can facilitate the reaction of unsubstituted caprolactone (B156226) with anhydrous ammonia to yield the unsaturated nitrile with a terminal olefin. Similarly, acidic zeolites have been demonstrated to catalyze the reaction of both unsubstituted caprolactone and valerolactone, resulting in a broad distribution of the corresponding unsaturated nitriles.

Isomerization Strategies for this compound and Related Pentenenitriles

Isomerization processes are crucial in industrial chemistry, particularly for converting less desirable isomers into more valuable ones. In the context of pentenenitriles, isomerization is key to maximizing the yield of 3-pentenenitrile, a primary precursor to adiponitrile (B1665535), which is essential for nylon production.

The isomerization of 2-methyl-3-butenenitrile (B95465) (2M3BN) to the linear 3-pentenenitrile (3PN) is a significant step in the industrial synthesis of adiponitrile. This process is closely linked to the hydrocyanation of butadiene, which often produces a mixture of 2M3BN and 3PN. The ability to convert the branched 2M3BN to the more desirable linear 3PN is of considerable economic importance.

This isomerization can be catalyzed by various nickel-based systems. The mechanism of this reaction has been a subject of detailed study, with investigations into both C-CN and C-H bond activation pathways. Density functional theory (DFT) calculations have been employed to understand the reaction pathways, revealing that C-H activation is favored enthalpically, while C-C activation is favored entropically. The choice of ligand coordinated to the nickel catalyst plays a critical role in the selectivity of the isomerization. For instance, the use of N-heterocyclic carbene (NHC) ligands with bulky aromatic substituents on the nitrogen atoms can lead to the isomerization of 2M3BN to E- and Z-isomers of 2-methyl-2-butenenitrile through a C–H bond activation pathway. Conversely, other nickel complexes can facilitate the desired C-CN bond cleavage to yield 3-pentenenitrile.

Operando FTIR spectroscopy has been utilized to follow the isomerization of 2M3BN to 3PN, providing real-time insights into the reaction progress. Furthermore, intermediates in this reaction have been trapped and characterized, such as a Ni(II) complex formed through C-C bond activation, which was isolated by the addition of ZnCl2.

The isomerization of 2-allyl acetonitrile represents another pathway to produce 3-pentenenitrile. This process involves mixing 2-allyl acetonitrile with a catalyst, a bidentate phosphorus ligand, a Lewis acid, and a solvent. The reaction is typically carried out under a nitrogen atmosphere at elevated temperatures and pressures. For example, a reaction mixture containing 2-allyl acetonitrile, nickel, triphenyl phosphite (B83602), 1,2-bis(diphenylphosphino)ethane, triphenyl borine, and benzene (B151609) can be heated to 130°C at 0.1 MPa. After the reaction, the products, including the desired 3-pentenenitrile and unreacted 2-allyl acetonitrile, are separated by vacuum distillation. In one instance, this method resulted in a 56% conversion of 2-allyl acetonitrile with an 88% selectivity for 3-pentenenitrile.

The isomerization of cis-2-pentenenitrile (B1312415) to 3-pentenenitrile is a known process that can be catalyzed by aluminum oxide. This isomerization can be performed in either the liquid or vapor phase at temperatures ranging from 50 to 250°C. It has been observed that the purity of the aluminum oxide catalyst, specifically its content of alkali metal, alkaline earth metal, and iron, can influence the selectivity of the reaction. Lowering the content of these metal oxides in the aluminum oxide catalyst minimizes the formation of pentenenitrile oligomers. The surface area of the aluminum oxide catalyst is also a factor, with a BET surface area of at least 50 m²/g being beneficial.

The reaction can also be catalyzed by tertiary amines or amidines at temperatures between 80 and 200°C. For example, 1,4-diazabicyclo[2.2.2]octane has been used as a catalyst for this isomerization.

The product mixture from this isomerization may contain various pentenenitrile isomers, including trans-2-pentenenitrile, cis-3-pentenenitrile, and 4-pentenenitrile (B1194741), which can then be separated, often by distillation.

Nickel-based catalysts are extensively used for the isomerization of pentenenitriles, particularly for converting 2-methyl-3-butenenitrile (2M3BN) to 3-pentenenitrile (3PN). These catalytic systems typically consist of a nickel(0) source, such as Ni(COD)₂, and a phosphorus-based ligand. The nature of the ligand has a profound impact on the catalyst's activity and selectivity.

A variety of bidentate phosphorus ligands, including phosphines, phosphinites, phosphonites, and phosphites, have been shown to catalyze the isomerization in conjunction with Ni(cod)₂. For instance, Ni(1,4-bis(diphenylphosphino)butane) (dppb) has been identified as a highly reactive catalyst for this conversion. The mechanism often involves the oxidative addition of 2M3BN to the Ni(0) center, forming a Ni(II) intermediate, followed by reductive elimination to yield the product.

The addition of Lewis acids can sometimes enhance the catalytic activity or allow for the isolation and characterization of intermediate species. For example, the addition of BEt₃ has enabled the crystallization and X-ray diffraction analysis of Ni(II) allyl complexes that are intermediates in the isomerization of 2M3BN.

Below is a table summarizing the catalytic systems for the isomerization of 2-methyl-3-butenenitrile (2M3BN) to 3-pentenenitrile (3PN).

| Catalyst System | Ligand Type | Key Findings |

| [Ni(dippe)H]₂ | Bisphosphine | Can follow either a C-CN or C-H activation pathway. |

| [Ni(COD)₂] / bis-diphosphinoferrocene | Bisphosphine | Catalyzes the isomerization to the linear 3-pentenenitrile. |

| [Ni(COD)₂] / TRIPHOS | Phenylphosphine | Yields mainly Z- and E-2-methyl-2-butenenitrile. |

| Ni(dppb) | Diphosphine | Identified as a highly reactive catalyst for the isomerization. |

| DPEphos/Ni(cod)₂ | Diphosphite | The reductive elimination of nitriles is a crucial step. |

| Ni(0) with NHC ligands | N-heterocyclic carbene | Can lead to isomerization to E- and Z-isomers of 2-methyl-2-butenenitrile. |

Catalytic Systems for Isomerization

Amidine and Tertiary Amine Catalysis

The isomerization of cis-2-pentenenitrile to the more industrially valuable 3-pentenenitrile can be effectively achieved using nitrogen bases as catalysts, specifically amidines and tertiary amines. This process is typically conducted at elevated temperatures, generally ranging from 80°C to 200°C, and under pressures varying from 0.01 to 50 bar.

Tertiary amines function as effective catalysts due to the electronic and steric properties of the nitrogen atom. The catalytic activity is primarily dependent on the basicity of the amine; higher basicity leads to increased electron cloud density on the nitrogen atom, enhancing its catalytic power. Conversely, the presence of electron-withdrawing substituents decreases basicity and catalytic activity. An example of a tertiary amine used for this isomerization is 1,4-diazabicyclo[2.2.2]octane (DABCO).

The general mechanism involves the abstraction of a proton from the carbon atom adjacent to the nitrile group (the α-carbon), forming a resonance-stabilized carbanion. This is followed by reprotonation at a different position, leading to the migration of the carbon-carbon double bond. The efficiency of this base-catalyzed isomerization relies on the catalyst's ability to facilitate this proton transfer.

Supported Metal Catalysts (e.g., Ni/Al2O3)

Supported nickel catalysts, particularly nickel on an alumina support (Ni/Al2O3), are employed in reactions involving pentenenitriles. While often used for hydrogenation, these catalysts also exhibit significant activity for isomerization. Studies on the reaction of cis-2-pentenenitrile over a Ni/Al2O3 catalyst have shown that alongside hydrogenation products, isomerization to trans-2-pentenenitrile and trans-3-pentenenitrile occurs.

The alumina support itself plays a crucial role. Research indicates that acid sites on the Al2O3 support are responsible for the isomerization activity. However, the performance and longevity of the catalyst are highly sensitive to the purity of the alumina. The presence of alkali metal, alkaline earth metal, or iron impurities can significantly shorten the catalyst's lifetime and promote the formation of undesirable pentenenitrile oligomer byproducts. Using an alumina support with low levels of these impurities is critical for maintaining high selectivity towards the desired 3-pentenenitrile isomer.

The catalytic activity is also influenced by the deposition of carbonaceous material on the catalyst surface during the reaction, a process known as carbon laydown. This deposition can deactivate active sites, thereby altering both the activity and selectivity of the catalyst. Research has identified at least five distinct types of active sites on Ni/Al2O3 catalysts, each with different susceptibility to deactivation by carbon deposits.

The following table, based on data from patent literature, illustrates the effect of sodium content (as Na2O) in the alumina support on the selectivity of cis-2-pentenenitrile isomerization.

| Example | Catalyst (Al₂O₃ Source) | Na₂O Content (ppm) | Selectivity to 3-Pentenenitriles (%) |

|---|---|---|---|

| Ex. 7 | Catalyst A | 100 | 96.1 |

| Ex. 8 | Catalyst B | 400 | 95.5 |

| Ex. 9 | Catalyst C | 1500 | 93.5 |

| Ex. 10 | Catalyst D | 3000 | 92.7 |

| Ex. 11 | Catalyst E | 4000 | 92.3 |

Mechanisms of Isomerization: C-CN Activation vs. C-H Activation Pathways

The isomerization of unsaturated nitriles catalyzed by transition metal complexes, such as those of nickel, can proceed through two primary competing mechanistic pathways: C-CN bond activation and C-H bond activation. The favored pathway determines the structure of the resulting product.

C-CN Activation Pathway: This pathway is crucial in important industrial processes, such as the isomerization of 2-methyl-3-butenenitrile to 3-pentenenitrile, a related reaction. The mechanism involves the oxidative addition of the C-CN bond to a low-valent metal center, like Ni(0). This cleavage of the bond between the cyano group and the alkyl chain forms a π-allyl-metal intermediate. Subsequent reductive elimination from this intermediate re-forms a C-CN bond, but with the alkyl chain rearranged, leading to the isomerized linear nitrile. This pathway is generally favored for producing linear nitriles from branched isomers.

C-H Activation Pathway: In contrast, the C-H activation pathway involves the cleavage of a carbon-hydrogen bond. Kinetically, C-H bonds can be more accessible for a metal center to activate compared to the more sterically hindered and thermodynamically stable C-C bonds. In some systems, C-H activation is the kinetically favored process, while C-CN activation is the thermodynamically favored one, meaning the final product can depend on reaction time and temperature. When this pathway dominates, as has been observed with certain cobalt catalysts, it can lead to the formation of different isomers, such as conjugated branched nitriles, instead of the linear product desired from C-CN activation.

The competition between these two pathways is a delicate balance of electronics and sterics, influenced by the choice of metal, the ligands attached to the metal, and the reaction conditions.

Chemical Reactivity and Mechanistic Investigations

Conjugate Addition Reactions (Michael Additions)

2-Pentenenitrile serves as a Michael acceptor, undergoing conjugate addition with a range of nucleophiles. These reactions are of significant interest due to their potential for forming new carbon-heteroatom bonds. However, compared to other Michael acceptors like α,β-unsaturated ketones, unsaturated nitriles exhibit lower reactivity. This has spurred the development of advanced catalytic systems to facilitate these transformations efficiently.

The oxa-Michael addition, involving the conjugate addition of an oxygen-based nucleophile, is a key transformation for this compound. Alcohols and water can act as nucleophiles, leading to the formation of β-alkoxy and β-hydroxy nitriles, respectively.

The addition of alcohols to this compound has been accomplished using catalytic systems, notably those involving manganese and ruthenium pincer complexes. In a study utilizing a dearomatized manganese pincer complex ([Mn]-2), this compound reacted with various linear aliphatic alcohols at room temperature, affording high yields of the corresponding oxa-Michael addition products. For instance, the reaction with n-butanol on a 10 mmol scale resulted in an 86% yield of the product after 48 hours.

The scope of the reaction includes primary alcohols like ethanol, methanol, and n-butanol, as well as functionalized alcohols such as 2-methoxyethanol. Research has also explored the use of a Ru-PNN pincer catalyst for the addition of benzyl (B1604629) alcohol to various unsaturated nitriles, which provides a pathway to valuable γ-amino alcohol derivatives after subsequent chemical transformations.

Table 1: Manganese-Catalyzed Oxa-Michael Addition of Alcohols to this compound Reaction conditions: this compound (2.0 mmol), alcohol (2.0 mL), [Mn]-2 catalyst (0.1 mol%), room temperature, 24 h. Data sourced from Tang & Milstein (2019).

| Alcohol | Product | Yield (%) |

| n-Butanol | 3-(Butoxy)pentanenitrile | 95 |

| Ethanol | 3-Ethoxypentanenitrile | 94 |

| Methanol | 3-Methoxypentanenitrile | 96 |

| 2-Methoxyethanol | 3-(2-Methoxyethoxy)pentanenitrile | 85 |

The direct conjugate addition of water to this compound is a challenging reaction due to the low nucleophilicity of water and the potential for the reverse reaction to occur. Despite these challenges, the hydration has been demonstrated using a 'metal-ligand cooperative' activation strategy with a Ru-PNN pincer complex catalyst. In a representative experiment, this compound was reacted with 20 equivalents of water in tert-amyl alcohol (an unreactive solvent under the conditions) with 0.5 mol% of the ruthenium catalyst. After stirring overnight, analysis showed a 19% conversion of the starting material, with the desired 3-hydroxypentanenitrile (B3047255) product accounting for 47% of the converted material. A significant side product was identified as the pentenenitrile dimer. Increasing the reaction temperature to 70 °C led to a higher conversion of 53%, with the hydroxy nitrile making up 56% of the products. These results indicate that while the direct addition of water is feasible, the yields are modest under the reported conditions.

The activation of the relatively inert C≡N bond in this compound for Michael additions is effectively achieved using pincer-type transition metal complexes, particularly those of ruthenium and manganese with PNN (Phosphine-Nitrogen-Nitrogen) ligands. These catalysts operate under mild, neutral conditions, often at room temperature and with low catalyst loadings (e.g., 0.1 mol%).

The active form of these catalysts is typically a dearomatized pincer complex, generated, for example, by treating a precursor like (PNN)Ru(H)(CO)(Cl) with a strong base such as KOtBu. This creates a reactive site on the ligand. For manganese catalysts, dearomatized PNP–Mn and PNN–Mn complexes have proven effective. The reaction of the dearomatized PNN–Mn complex with this compound furnishes an enamido–Mn complex, which is a key intermediate in the catalytic cycle. Similarly, ruthenium PNN pincer complexes, such as Milstein's catalyst, are used to activate α,β-unsaturated nitriles for oxa-Michael additions. The interaction between the catalyst and the nitrile substrate facilitates the nucleophilic attack of the alcohol or water.

A central feature of the catalytic activity of Ru-PNN and Mn-PNN pincer complexes is the concept of metal-ligand cooperation (MLC). This mechanism provides a pathway for the functionalization of nitriles without requiring harsh conditions. The process involves the electrophilic activation of the unsaturated nitrile through a cooperative effort between the metal center and the pincer ligand.

The proposed mechanism involves several key steps:

Nitrile Coordination and Cycloaddition: The nitrile substrate initially interacts with the dearomatized metal pincer complex. This leads to a reversible C(ligand)–C(nitrile) bond formation and a simultaneous M–N(nitrile) bond formation. This cycloaddition activates the nitrile group.

Formation of Intermediates: This cooperative binding results in the formation of ketimido or enamido complexes. For instance, the reaction of a dearomatized PNN-Mn complex with this compound yields an enamido-Mn complex. An equilibrium between the enamido and ketimido forms is proposed to be central to the catalysis.

Nucleophilic Attack: The activated nitrile is now susceptible to nucleophilic attack by an alcohol or water molecule, leading to the formation of the C-O bond and yielding the β-addition product.

Catalyst Regeneration: The product is released, and the dearomatized pincer complex is regenerated to continue the catalytic cycle.

This MLC pathway, where the catalysis is largely ligand-based, avoids the need for external additives like bases and allows the reactions to proceed under very mild and neutral conditions.

Similar to oxa-Michael additions, this compound can undergo aza-Michael additions with amine nucleophiles, catalyzed by manganese pincer complexes. These reactions also proceed smoothly at room temperature under base-free conditions. The protocol has been successfully applied to various primary and secondary amines.

Linear aliphatic primary amines such as n-butylamine and n-hexylamine provide the corresponding β-amino nitriles in moderate yields. Benzylamine reacts to give a high yield of the addition product (91%). Secondary amines like piperidine (B6355638) also demonstrate excellent reactivity, affording the product in quantitative yield. Interestingly, when comparing the reactivity of n-butanol versus n-butylamine with crotononitrile (B213123) under manganese catalysis, the aza-Michael addition is favored, a selectivity opposite to that observed with related ruthenium catalysts.

Table 2: Manganese-Catalyzed Aza-Michael Addition to Unsaturated Nitriles Reaction conditions: Unsaturated nitrile (2.0 mmol), amine (2.0 mL or 1.0 mL for benzylamine), [Mn]-2 catalyst (0.1 mol%), room temperature, 24 h. Data sourced from Tang & Milstein (2019).

| Nitrile Substrate | Amine | Product | Yield (%) |

| Crotononitrile | n-Butylamine | 3-(Butylamino)butanenitrile | 65 |

| Crotononitrile | n-Hexylamine | 3-(Hexylamino)butanenitrile | 69 |

| Crotononitrile | Benzylamine | 3-(Benzylamino)butanenitrile | 91 |

| Crotononitrile | Piperidine | 3-(Piperidin-1-yl)butanenitrile | 99 |

Aza-Michael Addition Reactions

Cyanobutylation of Primary and Secondary Amines

Transformation of the Nitrile Functional Group

The nitrile group of this compound can be hydrolyzed under both acidic and basic aqueous conditions to form the corresponding carboxylic acid. This reaction generates heat. For instance, the hydrolysis of 2-methyl-2-pentenenitrile using sulfuric acid can produce 2-methyl-2-pentenoic acid. Another example involves the hydrolysis of alkylated 3-pentenoate esters to their corresponding acids.

The nitrile functionality in this compound can be reduced to a primary amine. This transformation can be achieved using various reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose. For example, 2,2-bis(2-propenyl)-4-pentenenitrile is reduced to 2,2-bis(2-propenyl)-4-pentenylamine using LiAlH₄ in diethyl ether.

Catalytic hydrogenation is another effective method. The hydrogenation of cis-2-pentenenitrile (B1312415) over a Ni/Al₂O₃ catalyst can yield pentylamine, where both the alkene and nitrile groups are hydrogenated. The support material, in this case, alumina (B75360), can also play a role in the reaction, catalyzing the complete hydrogenation to pentylamine. In some cases, only the alkene is hydrogenated, leading to pentanenitrile.

Nitriles like this compound have a tendency to polymerize in the presence of certain metals and their compounds. This reactivity is an important consideration in the handling and storage of the compound. The presence of metal catalysts can also lead to the formation of oligomers during isomerization reactions.

This compound exhibits reactivity with both oxidizing agents and bases. It is generally incompatible with strong oxidizing agents such as peroxides and epoxides. Mixing with strong oxidizing acids can result in extremely violent reactions. Peroxides can convert nitriles to amides.

The combination of bases with nitriles can lead to the production of hydrogen cyanide.

Polymerization Tendencies in the Presence of Metals

Stereospecific Reactions of the Olefinic Double Bond

The olefinic double bond in this compound is a key site for stereospecific reactions. The geometry of this double bond influences the stereochemical outcome of addition reactions. For instance, in reactions involving the addition of reagents across the double bond, the existing stereochemistry of the this compound isomer (cis or trans) can direct the formation of specific stereoisomers of the product.

While detailed studies focusing exclusively on the stereospecific reactions of this compound's olefinic double bond are not extensively reported in the provided search results, the principles of stereoselective reactions of alkenes can be applied. For example, catalytic hydrogenation or the addition of halogens would be expected to proceed with specific stereochemical control, leading to the formation of distinct diastereomers depending on the starting isomer of this compound and the reaction conditions. The reactivity of substituted acrylonitriles, which are structurally related to this compound, has been shown to be inferior to acrylonitrile (B1666552) in certain cycloaddition reactions, with no reaction occurring with cis-2-pentenenitrile under specific conditions.

Cycloaddition Reactions (e.g., [4+2] and [2+2] cycloadditions)

This compound can participate in cycloaddition reactions, which are powerful methods for constructing cyclic molecules. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a new ring.

[4+2] Cycloaddition (Diels-Alder Reaction): In this type of reaction, a conjugated diene reacts with a dienophile (an alkene) to form a six-membered ring. While this compound itself is a dienophile, a related pyrolysis product, trans-Z-2,4-pentadienenitrile, can act as a diene in Diels-Alder reactions to form nitrogen-containing heterocycles.

[2+2] Cycloaddition: This reaction involves the combination of two alkene units to form a four-membered cyclobutane (B1203170) ring. These reactions are often photochemically initiated.

[3+2] Cycloaddition: Research has shown that cis-2-pentenenitrile has been investigated as a dipolarophile in [3+2] cycloaddition reactions with azomethine imines. However, under the studied conditions, no cycloaddition occurred, highlighting the influence of the substituent on the reactivity of the acrylonitrile derivative. In contrast, other α,β-unsaturated nitriles have been successfully used in such reactions catalyzed by metal complexes.

The transition metal-catalyzed [2+2+2] cycloaddition of nitriles with alkynes is a well-established method for synthesizing pyridine (B92270) derivatives. This reaction demonstrates the utility of the nitrile group in cycloaddition chemistry.

Thermal Decomposition and Pyrolysis Studies

The thermal decomposition of nitriles, including isomers of pentenenitrile, has been the subject of detailed mechanistic investigations. These studies provide insight into the complex reaction pathways that occur at high temperatures.

Gas-Phase Pyrolysis Mechanisms

Flash pyrolysis studies of trans-3-pentenenitrile, a structural isomer of this compound, have been conducted to understand its unimolecular decomposition in the gas phase. These experiments, often coupled with techniques like vacuum ultraviolet (VUV) photoionization mass spectrometry and microwave spectroscopy, reveal the primary products and help to map the potential energy surface of the decomposition reactions. The presence of both a vinyl and a nitrile functional group allows for isomerization to compete with direct unimolecular dissociation.

Competition Between Direct and Isomerization-Mediated Dissociation

A key finding in the pyrolysis of pentenenitrile isomers is the competition between direct bond breaking and pathways that are initiated by isomerization. For trans-3-pentenenitrile, decomposition can proceed through:

Direct H₂ Elimination: This involves the sequential loss of hydrogen atoms.

Isomerization-Mediated Pathways: The initial step involves the migration of the double bond to form other isomers, such as this compound or 4-pentenenitrile (B1194741). This isomerization can open up lower-energy decomposition channels. For example, isomerization to this compound can be followed by the loss of a methyl group.

Formation of Decomposition Products and Reactive Intermediates

The pyrolysis of pentenenitrile isomers leads to a variety of decomposition products and reactive intermediates. In the pyrolysis of trans-3-pentenenitrile, the following have been identified:

| Product Mass (amu) | Identified Product | Formation Pathway |

| 79 | trans-Z-2,4-pentadienenitrile | Loss of two H-atoms |

| 66 | - | Methyl group elimination following isomerization |

| - | HCN | Loss of HCN following isomerization |

Data derived from pyrolysis studies of trans-3-pentenenitrile.

It is noteworthy that under the experimental conditions of these pyrolysis studies, the formation of pyridine was not observed.

Cyclization Reactions Leading to Heterocyclic Compounds (e.g., Pyridine formation)

While direct pyridine formation was not observed in the aforementioned gas-phase pyrolysis studies, this compound is a known precursor for the synthesis of pyridine through cyclization and dehydrogenation reactions. This process is a recognized industrial method for pyridine production. The transition metal-catalyzed [2+2+2] cycloaddition of nitriles with two molecules of an alkyne provides a powerful route to construct pyridine rings.

Advanced Spectroscopic and Analytical Characterization in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the analysis of 2-pentenenitrile, enabling the separation of its isomers and the monitoring of reactions.

Gas chromatography (GC) is a powerful technique for assessing the isomeric purity of this compound and for monitoring the progress of chemical reactions. The separation of cis- and trans-isomers, as well as other isomeric nitriles, can be effectively achieved using GC. For instance, in the isomerization of cis-2-pentenenitrile (B1312415) to trans-3-pentenenitrile, GC analysis is used to determine the composition of the reaction mixture. The conversion of this compound and the selectivity for a particular product are key parameters that can be accurately quantified. In a study on the cyanobutylation of amines with cis-2-pentenenitrile, GC analysis showed a 97.7% conversion of the starting material.

GC is also employed to monitor the progress of reactions by taking samples at various intervals. This allows for the determination of reaction completion, as seen in the synthesis of 3-(methylamino)pentanenitrile, where GC analysis indicated a 99% conversion of cis-2-pentenenitrile. The technique's ability to separate volatile compounds makes it ideal for analyzing the composition of essential oils, where this compound has been identified as a minor component. The retention index of this compound on a standard non-polar column has been determined to be 755.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable techniques for the analysis of nitriles. These methods separate compounds based on their interactions with a stationary phase and a liquid mobile phase. HPLC can be used to separate, identify, and quantify components in a mixture.

For nitrile analysis, reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol. sielc.comtudelft.nl The separation is based on the differential partitioning of the analytes between the two phases. The use of different detectors, such as UV-Vis or photodiode array (PDA) detectors, allows for the detection and quantification of the separated compounds.

UHPLC offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times, by utilizing columns with smaller particle sizes (<2 µm) and operating at higher pressures. This technique is particularly useful for the rapid and sensitive analysis of complex mixtures containing nitriles. tudublin.ie For instance, a UHPLC-MS/MS method was developed for the simultaneous analysis of sulforaphane (B1684495) and sulforaphane nitrile, achieving retention times of 0.4 and 0.6 minutes, respectively. tudublin.ie While specific applications for this compound are not extensively detailed, the principles of HPLC and UHPLC are broadly applicable to its analysis, including purity assessment and reaction monitoring. A reverse-phase HPLC method for (2E)-2-pentenenitrile uses a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique widely used for monitoring the progress of chemical reactions and assessing the purity of compounds, including nitriles. ualberta.calibretexts.org In TLC, a small amount of the sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel, and a solvent system (mobile phase) is allowed to move up the plate by capillary action. ualberta.ca

TLC is particularly useful for qualitatively monitoring the conversion of reactants to products. researchgate.netemich.edu By spotting the starting material, the reaction mixture, and the expected product on the same plate, one can observe the disappearance of the reactant spot and the appearance of the product spot over time. libretexts.org The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane. ualberta.ca Visualization of the spots can be achieved using methods like UV light if the compounds are UV-active. rsc.org This technique has been applied to monitor various reactions involving nitriles, such as hydration and addition reactions. emich.edursc.org

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) in Nitrile Analysis

Advanced Spectroscopic Methods for Structural Elucidation and Reaction Mechanism Studies

Spectroscopic methods provide detailed information about the molecular structure and bonding within this compound and are instrumental in studying reaction mechanisms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound and its derivatives. ¹H NMR provides information about the chemical environment of hydrogen atoms in a molecule, allowing for the determination of its structure. chemicalbook.comspectrabase.com The ¹H NMR spectrum of this compound has been recorded in deuterated chloroform (B151607) (CDCl₃). rsc.orgguidechem.com

Variable-temperature (VT) NMR studies are employed to investigate dynamic processes such as conformational changes or chemical exchange. rsc.orgbhu.ac.in By recording NMR spectra at different temperatures, it is possible to study the interconversion between different species. amanote.comoup.com For example, VT-NMR can provide insights into the tautomerization of nitrile-containing complexes. rsc.org

Exchange Spectroscopy (EXSY) is a two-dimensional NMR technique that is particularly useful for identifying and quantifying chemical exchange processes, such as the interconversion between E and Z isomers. researchgate.netacs.orgacs.org EXSY experiments can track the transfer of magnetization between exchanging sites, providing direct evidence for isomerization. acs.orgnih.gov This technique has been used to study the exchange of protons between configurational isomers of various compounds. researchgate.net The combination of these NMR techniques provides a comprehensive understanding of the structure and dynamics of this compound and related compounds.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). nist.govchemicalbook.com The mass spectrum of this compound shows characteristic fragmentation patterns that can be used for its identification. nist.gov

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are particularly valuable for the analysis of complex mixtures containing this compound. Gas Chromatography-Mass Spectrometry (GC-MS) combines a gas chromatograph with a mass spectrometer, allowing for the separation and identification of individual components in a volatile mixture. nih.gov GC-MS has been used to identify this compound in various samples, including essential oils and reaction mixtures. analytice.com For example, in the cyanobutylation of N-dodecylamine with cis-2-pentenenitrile, GC-MS analysis confirmed the formation of two isomeric aminonitrile adducts with a molecular weight ion (m/e) of 180.

Liquid Chromatography-Mass Spectrometry (LC-MS) couples a liquid chromatograph with a mass spectrometer and is suitable for the analysis of less volatile or thermally labile compounds. chromatographyonline.comresearchgate.net LC-MS, and its more advanced version LC-MS/MS, can provide high sensitivity and selectivity for the analysis of nitriles in various matrices. tudublin.ieresearchgate.netnih.gov For instance, an LC-MS/MS method has been developed for the simultaneous analysis of sulforaphane and sulforaphane nitrile. tudublin.ie These hyphenated techniques are essential tools for the comprehensive characterization of this compound and its reaction products.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum reveals characteristic absorption bands that confirm its molecular structure. The most prominent feature is the sharp and intense peak corresponding to the carbon-nitrogen triple bond (C≡N) stretch of the nitrile group, which typically appears in the range of 2260 to 2220 cm⁻¹. spectroscopyonline.com For (E)-2-pentenenitrile, this absorption is observed in its gas-phase IR spectrum. nist.govnist.gov

The presence of a carbon-carbon double bond (C=C), characteristic of an alkene, gives rise to a stretching vibration in the region of 1680-1640 cm⁻¹. vscht.czlibretexts.org Additionally, the vinylic =C-H bond shows a stretching absorption from 3020 to 3100 cm⁻¹. libretexts.org The spectrum also displays characteristic absorptions for alkane C-H bonds, which are expected from the ethyl group, in the range of 2850 to 2960 cm⁻¹. libretexts.org The out-of-plane bending vibrations for the =C-H group, which can help determine the substitution pattern on the double bond, are typically found between 1000 and 650 cm⁻¹. vscht.cz For instance, monosubstituted alkenes show strong bands around 910 and 990 cm⁻¹. libretexts.org

The analysis of these distinct absorption bands allows for the unambiguous identification of the nitrile and alkene functional groups within the this compound molecule. spectroscopyonline.comvscht.cz Kinetic studies of related compounds, such as the isomerization of 2-methyl-3-butenenitrile (B95465) to 3-pentenenitrile (B94367), have utilized in-situ FTIR spectroscopy to follow the reaction progress by monitoring the dynamics of these characteristic bands. lookchem.comresearchgate.net

Table 1: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | 2260 - 2220 spectroscopyonline.com | Strong, Sharp |

| Alkene (C=C) | Stretch | 1680 - 1640 vscht.czlibretexts.org | Medium |

| Vinylic C-H | Stretch | 3020 - 3100 libretexts.org | Medium |

| Alkane C-H | Stretch | 2850 - 2960 libretexts.org | Strong |

| Alkene C-H | Out-of-plane bend | 1000 - 650 vscht.cz | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule when it absorbs UV or visible light. libretexts.org This technique is particularly useful for analyzing compounds with conjugated π-systems. libretexts.org In this compound, the presence of the C=C double bond conjugated with the C≡N triple bond gives rise to characteristic electronic transitions, specifically π → π* transitions. libretexts.org

The energy required for these transitions corresponds to absorption in the UV region of the electromagnetic spectrum, typically between 200 and 400 nm. msu.edumsu.edu The wavelength of maximum absorbance (λmax) is a key parameter obtained from a UV-Vis spectrum. msu.edu For conjugated systems, as the extent of conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a shift of λmax to longer wavelengths (a bathochromic shift). libretexts.org

While specific UV-Vis spectral data for this compound is not extensively detailed in the provided search results, the principles of UV-Vis spectroscopy suggest that it would exhibit absorption in the UV range due to its conjugated system. libretexts.org The absorbance value at λmax is proportional to the concentration of the compound in solution, a relationship described by the Beer-Lambert Law. cuny.edulibretexts.org This makes UV-Vis spectroscopy a valuable tool for quantitative analysis. cuny.edu The appearance of specific absorption bands can confirm the presence of the conjugated nitrile system, and the absence of other bands can rule out the presence of unexpected chromophores or impurities. up.ac.za

Broadband Microwave Spectroscopy for Gas-Phase Structural Determination

Broadband microwave spectroscopy is a high-resolution technique used to determine the precise rotational constants of molecules in the gas phase. libretexts.org This information allows for the accurate determination of molecular structures, including bond lengths and angles. This method is particularly powerful for distinguishing between different conformational isomers of a molecule. rsc.org

Research on isomers of pentenenitrile, such as trans-3-pentenenitrile and 4-pentenenitrile (B1194741), has been conducted using chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy in the 8-18 GHz range. rsc.orgrsc.org In these studies, the molecules were cooled in a supersonic expansion, leading to rotational temperatures of about 2 K. acs.org This cooling simplifies the complex spectra by populating only the lowest energy rotational levels. rsc.org

For trans-3-pentenenitrile, two different conformers were identified and their rotational transitions assigned. rsc.org The analysis was aided by a technique called strong-field coherence breaking (SFCB), which helps in the conformer-specific assignment of transitions. rsc.orgosti.gov Additionally, splittings in the spectral lines due to the internal rotation of the methyl group were observed, allowing for the experimental determination of the barrier to internal rotation. rsc.org

The flash pyrolysis of trans-3-pentenenitrile has also been studied by combining broadband microwave spectroscopy with VUV photoionization mass spectrometry. rsc.org This approach enabled the identification of primary pyrolysis products by correlating mass-correlated microwave spectra with detailed computational investigations. rsc.org While direct microwave spectroscopy studies on this compound were not found, the techniques applied to its isomers demonstrate the capability of this method for detailed structural characterization in the gas phase. rsc.orgrsc.org

Table 2: Application of Microwave Spectroscopy to Pentenenitrile Isomers

| Isomer | Technique | Frequency Range | Key Findings | Reference |

|---|---|---|---|---|

| trans-3-Pentenenitrile | CP-FTMW | 8-18 GHz | Identification of two conformers, determination of methyl internal rotation barrier. | rsc.org |

| 4-Pentenenitrile | CP-FTMW | 8-18 GHz | Identification of five conformers. | rsc.org |

| trans-3-Pentenenitrile | CP-FTMW with Pyrolysis | 8-18 GHz | Identification of primary pyrolysis products. | rsc.org |

Chemometric Approaches in Analytical Research of this compound

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. mdpi.com In the context of spectroscopic analysis, chemometrics can be used to analyze complex datasets, such as those obtained from IR or NMR spectroscopy, to identify patterns and relationships that may not be apparent from simple inspection. chemrxiv.org

One of the primary chemometric techniques is Principal Component Analysis (PCA). researchgate.net PCA is a data reduction method that transforms a large set of variables into a smaller set of uncorrelated variables called principal components, while retaining most of the original information. chemrxiv.org This is particularly useful in the analysis of spectroscopic data from a series of related compounds or reaction mixtures. chemrxiv.org

For instance, in studies involving nitrile-functionalized compounds, PCA has been applied to NMR data to differentiate and classify compounds based on their structural features and functional groups. chemrxiv.orgchemrxiv.org The clear clustering of different compounds in PCA score plots indicates that the spectroscopic data contains sufficient information to distinguish them. researchgate.net

Computational Chemistry and Theoretical Modeling of 2 Pentenenitrile Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been extensively applied to investigate the electronic structure and reactivity of pentenenitrile systems. These calculations are crucial for mapping out complex reaction pathways, determining the energetics of intermediates and transition states, and understanding the role of catalysts in directing reaction selectivity.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations have been instrumental in detailing the mechanistic pathways of reactions that produce and transform pentenenitrile isomers, such as the nickel-catalyzed hydrocyanation of 1,3-butadiene. This process yields a mixture of the linear product, 3-pentenenitrile (B94367) (3PN), and the branched isomer, 2-methyl-3-butenenitrile (B95465) (2M3BN). mdpi.comresearchgate.net Computational studies have elucidated the key steps, which include the oxidative addition of hydrogen cyanide (HCN) to a Ni(0) complex, insertion of butadiene, and subsequent reductive elimination. mdpi.com The reaction can proceed through different pathways, such as a cyano (CN) migration for the formation of 3PN or a methylallyl rotation to yield 2M3BN. mdpi.com

Furthermore, DFT has been used to map the isomerization pathways that connect these nitrile isomers. The undesirable branched isomer, 2M3BN, can be isomerized to the more valuable linear 3PN. researchgate.netacs.org The mechanism for this conversion has been studied in detail, with proposed pathways involving either C-CN bond activation or C-H bond activation, depending on the catalytic system. researchgate.netacs.org

A critical transformation is the isomerization of 3-pentenenitrile to the thermodynamically more stable, conjugated 2-pentenenitrile (2PN). rsc.org DFT calculations have shown that this is not a simple process but a three-step rearrangement. The proposed pathway involves the isomerization of the nitrile group to an isonitrile, followed by two subsequent H-atom transfers to yield this compound. rsc.org

Determination of Activation Energies and Thermodynamic Parameters

A key strength of DFT is its ability to calculate the thermodynamic parameters (enthalpy, Gibbs free energy) of reactants, intermediates, and products, as well as the activation energies of transition states. This data allows for a quantitative understanding of reaction feasibility and kinetics.

For the hydrocyanation of butadiene, DFT studies have established the free energy profiles for the competing pathways leading to 3PN and 2M3BN. mdpi.comresearchgate.net These calculations show that the methylallyl rearrangement is the rate-determining step for the formation of 3PN, while reductive elimination is the rate-limiting step for the 2M3BN pathway. mdpi.comresearchgate.net

In the gas-phase pyrolysis of trans-3-pentenenitrile, DFT calculations identified the activation barrier for the lowest energy isomerization pathway to this compound. The rate-limiting step in this multi-step process was found to have a barrier of 323 kJ/mol. rsc.org In contrast, the direct dissociation of 3PN via H-atom loss from the carbon adjacent to the nitrile group has a calculated bond dissociation energy of 337 kJ/mol, indicating that isomerization is a competitive channel during thermal decomposition. rsc.org The table below summarizes key calculated energy barriers for these transformations.

| Reaction / Process | Catalyst / Conditions | Method | Calculated Activation Energy (ΔG‡ or BDE) | Reference |

| Isomerization of 3-PN to 2-PN | Gas-Phase Pyrolysis | DFT | 323 kJ/mol | rsc.org |

| H-atom loss from C2 of 3-PN | Gas-Phase Pyrolysis | DFT | 337 kJ/mol | rsc.org |

| Tautomer Interconversion | N/A | DFT | 73.3 kJ/mol (for a model system) | nih.gov |

This table presents selected computational data from the literature to illustrate the application of DFT in determining reaction energetics. Values are specific to the computational methods and conditions cited in the references.

Investigation of Ligand Effects on Catalytic Selectivity (e.g., bite angle, electronic effects)

In nickel-catalyzed reactions, the choice of ligand coordinated to the metal center is critical for controlling selectivity. DFT studies have provided a molecular-level understanding of how ligand properties, such as steric bulk, electronic character, and bite angle (the P-Ni-P angle in bidentate phosphine (B1218219) ligands), influence the outcome of the hydrocyanation of butadiene and the isomerization of pentenenitriles. illinois.edu

For instance, monodentate phosphite (B83602) ligands typically lead to a mixture of 3PN and 2M3BN. mdpi.comrsc.org However, DFT calculations have explained the experimental observation that using specific bidentate diphosphine ligands, such as 1,4-bis(diphenylphosphino)butane (B1266417) (dppb), dramatically increases the selectivity towards the linear 3PN isomer to as high as 97%. mdpi.comresearchgate.net The calculations reveal that the bite angle of the ligand alters the geometry of key intermediates and transition states, thermodynamically and kinetically favoring the pathway to the linear product. mdpi.comresearchgate.net Large bite angle ligands are proposed to facilitate the reductive elimination step and stabilize the active Ni(0) species. uu.nl Steric effects generally play a more significant role than electronic effects in determining the catalytic activity and selectivity in these systems. rsc.org

Analysis of Tautomerization Processes and Interconversions

Tautomerism, the interconversion of structural isomers, is a fundamental process in chemistry. While classic keto-enol tautomerism is well-studied, fiveable.meorientjchem.orgusp.br DFT provides the tools to investigate more complex interconversions in nitrile-containing molecules. The isomerization between 3-pentenenitrile and this compound is a prime example of a computationally studied interconversion. rsc.org

DFT calculations on model systems show that tautomerization can be acid- or base-catalyzed and proceeds through proton transfer steps. fiveable.meusp.br The activation barriers for these processes can be calculated to predict the kinetics of interconversion. nih.govubbcluj.ro For β-ketonitriles, DFT has been used to compare the relative stabilities of keto-nitrile, enol-nitrile, and keto-ketenimine tautomers, finding that the keto-nitrile form is often the most stable. nih.gov The relative energies depend significantly on the solvent, a factor that can be modeled in DFT calculations. orientjchem.org The equilibrium between tautomers is crucial as the reactivity of a compound depends on the proportion of each isomer present. nih.gov

Quantum Mechanical/Molecular Mechanical (QM/MM) Studies

For large catalytic systems, such as those involving complex ligands or enzymes, full quantum mechanical (QM) calculations can be computationally prohibitive. Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a viable alternative. In this approach, the reactive core of the system (e.g., the metal center and the atoms directly involved in bond-making and -breaking) is treated with a high-level QM method like DFT, while the surrounding environment (e.g., the larger ligand scaffold or protein) is described using a less computationally expensive molecular mechanics (MM) force field. acs.org

Predictive Modeling of Reactivity and Selectivity

Beyond elucidating known reactions, a major goal of computational chemistry is to predict the outcomes of new reactions and design more efficient catalysts. This is increasingly achieved through predictive modeling, which often combines DFT-derived data with machine learning (ML) and quantitative structure-activity relationship (QSAR) models. acs.orgmdpi.com

In this paradigm, molecular descriptors—quantifiable properties of a molecule, such as steric parameters (e.g., bite angle) and electronic parameters calculated via DFT—are correlated with an experimentally observed outcome, like reaction yield or enantiomeric excess. mdpi.comrsc.org The resulting mathematical model can then be used to predict the performance of virtual, yet-to-be-synthesized catalysts. acs.org

For pentenenitrile synthesis, this approach could be used to screen a large library of virtual phosphine ligands. By calculating descriptors for each ligand and using a QSAR model, one could predict which ligands are most likely to provide high selectivity for this compound or its isomers in catalytic reactions, thereby guiding experimental efforts toward the most promising candidates. mdpi.comrsc.org

Applications and Synthetic Utility in Advanced Organic Synthesis

Precursor for Amino Acid and Amino Amide Synthesis

2-Pentenenitrile is a recognized precursor for the synthesis of amino acids and their derivatives, which are the fundamental components of proteins. ontosight.ai A key transformation involves the reaction of this compound with ammonia (B1221849) or alkylamines. For instance, the reaction of this compound with an ammonia-containing fluid (such as ammonia, aqueous ammonia, or ammonium (B1175870) hydroxide) yields 3-aminopentanenitrile (B1594277). epo.orggoogle.com This resulting α-aminonitrile is a direct intermediate that can be further processed to generate amino acids and amino amides. google.com

The synthesis of 3-aminopentanenitrile can be achieved by reacting either purified or crude this compound with ammonia. epo.orggoogle.com This process highlights the utility of this compound in constructing molecules with primary amine functionalities, essential for amino acid structures. The versatility of the nitrile group allows for its subsequent hydrolysis to a carboxylic acid, completing the synthesis of an amino acid structure. ontosight.ai The cis-isomer, in particular, is noted for its role in synthesizing various amines and acids that serve as building blocks. invista.com

Building Block for Nitrogen-Containing Heterocycles (e.g., Pyridine (B92270) derivatives)

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, natural products, and functional materials. lifechemicals.comrsc.org this compound has been identified as a valuable starting material for constructing such cyclic systems.

Notably, pyridine and its derivatives can be prepared from this compound through cyclization and subsequent dehydrogenation reactions. sfdchem.com The commercial product Dytek® 2PN, which is primarily (Z)-2-pentenenitrile, lists the synthesis of pyridine and its derivatives as a key application. invista.com

Beyond pyridines, this compound is also used to synthesize other heterocycles like imidazoles. For example, it can be a precursor for producing 2-butylimidazole. invista.com The ability to form these diverse heterocyclic rings from a linear, readily available starting material underscores the importance of this compound in synthetic organic chemistry. mdpi.com

Monomer and Intermediate in Polymer Science

In polymer science, this compound functions both as an intermediate for monomer synthesis and as a potential co-monomer itself. The nitrile group is a feature of acrylic polymers, such as poly(propenonitrile), and its presence in this compound suggests its utility in this area. essentialchemicalindustry.org

A significant application is the conversion of this compound to 1,3-diaminopentane. invista.comgoogle.com This is achieved by first synthesizing 3-aminopentanenitrile, which is then reduced to the diamine. 1,3-Diaminopentane is an important monomer used in the formation of polymers like polyamides and polyimides. google.com It also finds use as a chain extender in polyurethane formulations and as a curing agent for epoxies. invista.comgoogle.com The use of its derivatives extends to polyamide grease thickeners and polyurea curing applications. invista.com Furthermore, nitriles such as this compound can undergo polymerization, particularly in the presence of certain metals or metal compounds. nih.gov

Role as an Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound is a crucial intermediate in the chemical industry for manufacturing a range of fine chemicals, including active ingredients for pharmaceuticals and agrochemicals. ontosight.aiontosight.aievitachem.com Its unique chemical reactivity and structural features are leveraged to develop new medicinal and crop protection compounds. lookchem.com

The conversion of this compound to 3-aminopentanenitrile is a key step, as this product is a significant intermediate in pharmaceutical synthesis. google.com The heterocycles derived from this compound, such as pyridine, are also core structures in numerous FDA-approved drugs and agrochemical products. lifechemicals.commsesupplies.com The versatility of the cyano group, which can be readily converted into amines, amides, or carboxylic acids, makes this compound and its derivatives highly valuable in constructing the complex molecular architectures required for biologically active compounds. ontosight.aiinvista.com

Development of Novel Catalytic Protocols for Functionalization (e.g., Hydrofunctionalization)

Significant research has focused on developing new catalytic methods to functionalize this compound, enhancing its synthetic utility. These protocols often target the carbon-carbon double bond or activate the C-CN bond.

Michael Addition Reactions: A notable development is the use of dearomatized manganese pincer complexes to catalyze the oxa- and aza-Michael addition of alcohols and amines to unsaturated nitriles like this compound. rsc.orgrsc.org This method allows for the hydrofunctionalization of the double bond under very mild and neutral conditions. rsc.org For example, the reaction of this compound with various alcohols and amines proceeds at room temperature with low catalyst loading. rsc.orgresearchgate.net

Table 1: Manganese-Catalyzed Michael Addition to this compound

Click to view data

| Nucleophile | Product | Yield (%) | Reference |

| Isopropanol | 3-isopropoxy-pentanenitrile | 98 | rsc.org |

| n-Butanol | 3-(n-butoxy)-pentanenitrile | 86 (gram scale) | rsc.orgrsc.org |

| n-Hexylamine | 3-(hexylamino)pentanenitrile | 65 | rsc.org |

| Benzylamine | 3-(benzylamino)pentanenitrile | 91 | rsc.org |

| Reaction Conditions: this compound (2.0 mmol), nucleophile (2.0 mL), Mn-pincer catalyst (0.1 mol%), room temperature, 24 h. |

Hydrocyanation: The hydrocyanation of this compound is another important industrial transformation. Processes have been developed using catalyst systems comprising zero-valent nickel [Ni(0)] and specific bidentate phosphite (B83602) ligands in the presence of a Lewis acid promoter. google.comgoogle.com This reaction adds hydrogen cyanide (HCN) across the double bond and is a key step in the production of adiponitrile (B1665535), a precursor to nylon. snnu.edu.cn

Isomerization and C-CN Bond Activation: The catalytic isomerization of unsaturated nitriles is a critical industrial process. The DuPont adiponitrile process involves the isomerization of 2-methyl-3-butenenitrile (B95465) to linear pentenenitriles, which proceeds through an π-allylnickel intermediate formed by the oxidative addition of the C−CN bond to a Ni(0) center. snnu.edu.cn This demonstrates a sophisticated catalytic protocol involving the activation of the typically robust C-CN bond. snnu.edu.cn

These advanced catalytic methods expand the synthetic possibilities starting from this compound, enabling efficient and selective synthesis of valuable downstream products.

Table of Compounds and PubChem CIDs

Environmental Aspects of 2 Pentenenitrile Chemistry Excluding Impact/toxicity

Formation Pathways in Industrial Chemical Processes

2-Pentenenitrile is relevant in several industrial chemical processes, primarily as a byproduct or an intermediate compound. Its formation is notably linked to the large-scale production of adiponitrile (B1665535) (ADN), a crucial precursor for nylon-6,6. google.com.pgacs.org

One of the main industrial routes to adiponitrile is the DuPont process, which involves the nickel-catalyzed hydrocyanation of butadiene. researchgate.netmdpi.com This process occurs in multiple stages:

Hydrogen cyanide (HCN) is added to butadiene, producing a mixture of 3-pentenenitrile (B94367) (3PN) and 2-methyl-3-butenenitrile (B95465) (2M3BN). researchgate.netmdpi.com

The 2M3BN is isomerized to 3PN. researchgate.net

3PN is then isomerized to 4-pentenenitrile (B1194741) (4PN), which is subsequently hydrocyanated to form adiponitrile. researchgate.net

Beyond its role as a byproduct, this compound can be synthesized intentionally for use as a chemical intermediate. General synthesis methods for nitriles that can be applied to this compound include the dehydration of the corresponding amide (2-pentenamide) or the reaction of 1,3-pentadiene (B166810) with hydrogen cyanide using a catalyst. ontosight.ai It also serves as a precursor in the synthesis of other chemicals; for instance, pyridine (B92270) can be prepared from this compound through cyclization and dehydrogenation reactions. iarc.fr

The table below summarizes key industrial reactions involving this compound.

| Process | Role of this compound | Key Reactants/Intermediates | Reference |

| Adiponitrile Synthesis (DuPont Process) | Byproduct | Butadiene, Hydrogen Cyanide, 3-Pentenenitrile | google.com.pgresearchgate.net |

| Pyridine Synthesis | Intermediate/Precursor | This compound | iarc.fr |

| General Nitrile Synthesis | Product | 2-Pentenamide or 1,3-Pentadiene, HCN | ontosight.ai |

Pyrolytic Formation and Degradation Pathways in Environmental Contexts

Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, is a key process in waste treatment and can also occur during uncontrolled combustion events. Research has shown that this compound derivatives can be formed during the pyrolysis of common synthetic polymers.

Specifically, the thermal degradation of polymer blends containing Acrylonitrile-Butadiene-Styrene (ABS) can generate nitrogen-containing compounds, including 3-phenyl-2-pentenenitrile. researchgate.netmdpi.com This compound is believed to form from the reaction of acrylonitrile (B1666552) and styrene, which are primary degradation products of the ABS copolymer. researchgate.net The pyrolysis of complex plastic mixtures, such as those found in waste electric and electronic equipment (WEEE), has also been shown to produce these nitrile compounds. mdpi.com

The thermal degradation of this compound itself, and its isomers, is also a subject of study. Flash pyrolysis of trans-3-pentenenitrile has been investigated to understand its decomposition pathways. rsc.org These studies show that at high temperatures (around 1100 K), the molecule undergoes complex reactions, including isomerization and dissociation, leading to a variety of smaller molecules and radical species. rsc.org While this research focused on an isomer, the fundamental pathways of bond-breaking and rearrangement are relevant for understanding the potential environmental fate of this compound under high-temperature conditions.

The table below details findings related to the pyrolytic formation of pentenenitrile derivatives.

| Pyrolysis Source Material | Detected Product | Context | Reference |

| Polymer blends with ABS | 3-phenyl-2-pentenenitrile | Waste degradation, chemical recycling | researchgate.netmdpi.com |

| Microalgae (Isochrysis) | 2-oxo-3-pentenenitrile | Biomass conversion | scispace.com |

Photochemical Transformation Pathways

The photochemical transformation of organic compounds is a critical environmental process, driven by the absorption of light, which can lead to isomerization, degradation, or the formation of new molecules. While direct research on the photochemical pathways of this compound in typical environmental settings (e.g., water, soil) is not extensively documented in the reviewed literature, the photochemistry of structurally related unsaturated nitriles has been a subject of scientific inquiry, particularly in the context of atmospheric chemistry.

For example, the spectroscopy and photochemistry of molecules like 4-pentenenitrile and phenylvinylnitrile have been studied to understand the formation of complex nitrogen-containing molecules in atmospheres like that of Saturn's moon, Titan. purdue.edu These studies characterize how unsaturated nitriles absorb light and the potential subsequent chemical reactions, such as photoisomerization to form cyclic compounds. purdue.edu Although this research is specific to atmospheric conditions and involves isomers of this compound, it highlights that the combination of a carbon-carbon double bond and a nitrile group creates a chromophore that can absorb ultraviolet light, initiating chemical changes. Evidence of phototransformation has also been noted in other molecules containing similar functional groups, as seen in studies using Raman spectroscopy. acs.org

Therefore, while specific transformation products and reaction efficiencies for this compound under terrestrial environmental conditions are not well-established, the existing research on related compounds suggests that photochemical processes could potentially play a role in its environmental fate.

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for characterizing the dielectric properties of 2-pentenenitrile in binary mixtures?

- Methodological Answer : Time Domain Reflectometry (TDR) is widely used to measure dielectric relaxation spectra in binary systems. For this compound (PN) mixed with solvents like 1,2-dichloroethane (DCE), TDR provides static dielectric constant (ε₀) and relaxation time (τ) across 10 MHz–20 GHz. These parameters reveal molecular interactions (e.g., dipole alignment, monomer vs. multimer formation) and can be modeled using the Debye equation . Excess permittivity (εᴱ) and excess inverse relaxation time (1/τ)ᴱ further quantify deviations from ideal mixing behavior.

Q. How is this compound synthesized, and what purity considerations are critical for catalytic studies?

- Methodological Answer : this compound is typically synthesized via catalytic isomerization of allylnitrile derivatives or hydrocyanation of dienes. For research-grade synthesis, ensure solvents (e.g., DCE) are spectrograde and stored under inert conditions to prevent polymerization. Purity (>90% by GC) is essential for reproducibility in catalytic studies, as impurities like 3-pentenenitrile or 4-pentenenitrile can skew reaction pathways .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : this compound is reactive with oxidizing agents and acids, which can trigger violent polymerization. Use inert atmospheres (N₂/Ar) and avoid metal catalysts unless explicitly required. Toxicity studies indicate neuropharmacological effects in mammals; thus, PPE (gloves, fume hoods) and protocols for acute exposure (e.g., immediate decontamination) are mandatory .

Advanced Research Questions

Q. How do solute-solvent interactions in this compound-DCE mixtures influence dielectric relaxation parameters at varying concentrations?

- Methodological Answer : As PN concentration increases in DCE, ε₀ rises due to enhanced dipole density, while τ decreases due to hindered molecular rotation from steric interactions between C≡N (PN) and Cl (DCE) groups. Excess parameters (εᴱ > 0, (1/τ)ᴱ < 0) suggest non-ideal mixing, attributed to dipole-dipole hindrance and formation of transient clusters. These findings align with Debye model deviations observed at high PN concentrations (>50% vol) .

Q. What catalytic mechanisms explain the isomerization of this compound to 3-pentenenitrile, and how can catalyst poisoning be mitigated?

- Methodological Answer : Nickel-based catalysts facilitate isomerization via π-allyl intermediates, but this compound can poison active sites by forming stable metal-cyano complexes. Adding BPh₃ as a co-catalyst (0.005–50 moles per Ni) mitigates poisoning by scavenging inhibitory byproducts. GC-MS and NMR tracking of intermediates (e.g., 2-methyl-3-butenenitrile) reveal competing pathways, requiring optimization of temperature (80–120°C) and catalyst loading .

Q. How can computational modeling resolve contradictions in experimental data on this compound’s stereoselective reactions?

- Methodological Answer : DFT calculations show that diastereomers of PN-metal complexes (e.g., Ni-pincer ligands) have near-identical Gibbs free energies (ΔG < 0.85 kcal/mol), explaining rapid interconversion under catalytic conditions. MD simulations of solvent effects (e.g., benzene vs. DCE) can reconcile discrepancies in stereoselectivity reported in NMR studies .

Q. What strategies are effective for analyzing neuropharmacological effects of this compound in vivo?

- Methodological Answer : Behavioral assays in rodents (e.g., dyskinesia models) combined with LC-MS/MS quantification of PN metabolites (e.g., cyanide derivatives) identify dose-dependent neurotoxicity. Histopathological analysis of vestibular nuclei and cerebellum is critical to distinguish PN-specific effects from general nitrile toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.